molecular formula C8H11N3O2 B15225985 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B15225985
M. Wt: 181.19 g/mol
InChI Key: FMVMGXHUHRTVOQ-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with various aldehydes under reflux conditions in ethanol, followed by cyclization and further functionalization steps . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acids with different substituents, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs with anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anti-inflammatory and anticancer activities, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (often referred to as 7-amino-THIPCA) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine family, known for diverse pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 7-amino-THIPCA, highlighting key research findings and case studies.

  • Chemical Formula : C8H11N3O2
  • Molecular Weight : 181.2 g/mol
  • CAS Number : 1780785-28-5
  • IUPAC Name : 7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

The biological activity of 7-amino-THIPCA is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. Notably, it has been identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Inhibition of HPSE1 can reduce tumor metastasis and improve renal function in proteinuric conditions .

Anticancer Activity

Research indicates that 7-amino-THIPCA exhibits significant anticancer properties through its action on HPSE1. A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized to enhance selectivity and potency against HPSE1 while minimizing off-target effects on other glucuronidases like GUSβ and GBA. Compound 16 from this study showed improved inhibitory activity against HPSE1 compared to earlier compounds .

Anti-inflammatory Properties

Compounds derived from the imidazopyridine framework have been investigated for their anti-inflammatory capabilities. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related studies. Although direct evidence for 7-amino-THIPCA's anti-inflammatory effects is still emerging, its structural analogs have demonstrated significant activity in various inflammation models.

Case Studies

StudyFindings
Study on HPSE1 Inhibition Demonstrated that compound 16 derived from tetrahydroimidazo[1,2-a]pyridine showed enhanced selectivity and potency against HPSE1 compared to previous derivatives .
Neuroprotective Activity Related imidazopyridine compounds exhibited protective effects against oxidative stress in neuronal cell lines; further research is needed for direct implications of 7-amino-THIPCA .
Anti-inflammatory Activity Compounds with similar structures have shown the ability to inhibit COX enzymes and reduce cytokine production in vitro; specific data on 7-amino-THIPCA is currently lacking but warrants further investigation .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h4-5H,1-3,9H2,(H,12,13)

InChI Key

FMVMGXHUHRTVOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1N)C(=O)O

Origin of Product

United States

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